molecular formula C19H18N4O3S B11133585 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11133585
M. Wt: 382.4 g/mol
InChI Key: ATMDZMGMBCFJND-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide: is a complex molecule that combines an indole moiety with a thienopyrimidine scaffold. Let’s break down its structure:

Preparation Methods

The synthetic routes for N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involve several steps

    Fischer Indole Synthesis: One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde to form the indole ring.

Chemical Reactions Analysis

The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions may include:

    Oxidation: Oxidative processes can modify the indole or thienopyrimidine portions.

    Reduction: Reduction reactions may reduce functional groups or convert carbonyl groups.

    Substitution: Substituents can be introduced using appropriate reagents.

Major products formed from these reactions would depend on the specific reaction conditions and substituents.

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide:

    Medicine: It could be explored as an antiviral, anticancer, or anti-inflammatory agent.

    Chemistry: Researchers might investigate its reactivity and use it as a building block for other compounds.

    Industry: Its unique structure may find applications in materials science or drug development.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research would be needed to elucidate these details.

Comparison with Similar Compounds

While I don’t have a specific list of similar compounds, it’s essential to compare N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide with related molecules. Highlighting its uniqueness could guide further investigations.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C19H18N4O3S/c1-26-16-4-2-3-15-13(16)5-8-22(15)9-7-20-17(24)11-23-12-21-18-14(19(23)25)6-10-27-18/h2-6,8,10,12H,7,9,11H2,1H3,(H,20,24)

InChI Key

ATMDZMGMBCFJND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CN3C=NC4=C(C3=O)C=CS4

Origin of Product

United States

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